5-Amino-3-phenylpentan-1-ol
Overview
Description
5-Amino-3-phenylpentan-1-ol: is an organic compound with the molecular formula C11H17NO It is an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-phenylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-phenylpentanal with ammonia and hydrogen in the presence of a suitable catalyst. This method typically yields high purity and good yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. Catalysts such as nickel or palladium on carbon are often used to facilitate the reductive amination process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-phenylpentanal or 3-phenylpentanone.
Reduction: Formation of 5-amino-3-phenylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Amino-3-phenylpentan-1-ol is used as a building block in organic synthesis. It can be incorporated into more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound can be used to study the effects of amino alcohols on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of drugs that target specific biological pathways. Its unique structure allows for the design of molecules with specific pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its bifunctional nature makes it a valuable intermediate in the synthesis of various materials.
Mechanism of Action
The mechanism by which 5-Amino-3-phenylpentan-1-ol exerts its effects depends on its specific application. In general, the amino group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s overall activity.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
5-Amino-1-pentanol: An amino alcohol with a similar structure but lacking the phenyl group.
3-Phenyl-1-propanol: A phenyl-substituted alcohol without the amino group.
Uniqueness: 5-Amino-3-phenylpentan-1-ol is unique due to the presence of both an amino group and a phenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The phenyl group enhances its hydrophobic interactions, while the amino group provides opportunities for hydrogen bonding and ionic interactions.
Properties
IUPAC Name |
5-amino-3-phenylpentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRGAPCIXYYEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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